

Application Notes and Protocols for NBI-6024 in T-Cell Activation Studies

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Compound of Interest

Compound Name: NBI-6024
Cat. No.: B10860019

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Introduction

NBI-6024 is an altered peptide ligand (APL) of the immunodominant 9-23 amino acid region of the human insulin B-chain.[1][2][3] Specifically, it contains two alanine substitutions for amino acids considered critical for T-cell receptor (TCR) interaction: tyrosine at position 16 and cysteine at position 19 (16Y → A, 19C → A).[1][4]

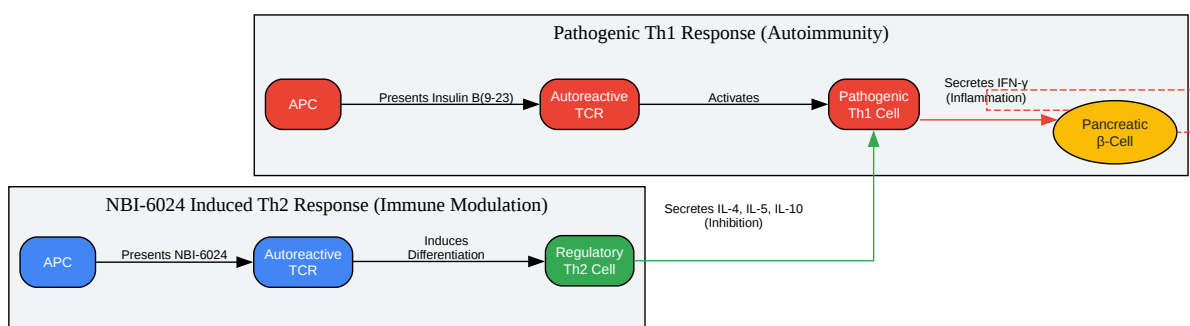
Developed initially as a therapeutic agent for Type 1 Diabetes, **NBI-6024** was designed to modulate the autoimmune response by interacting with pathogenic T-cells that target native insulin peptides.[4] The primary hypothesis was that **NBI-6024** could shift the immune response from a destructive, pro-inflammatory T-helper 1 (Th1) phenotype to a protective or regulatory T-helper 2 (Th2) phenotype.[1][2]

While Phase II clinical trials ultimately showed that **NBI-6024** did not preserve pancreatic β -cell function in patients with recent-onset Type 1 Diabetes, its specific immunomodulatory properties make it a valuable tool for researchers studying T-cell activation, anergy, and immune polarization.[4][5] These notes provide detailed protocols and data for utilizing **NBI-6024** as a research agent.

Mechanism of Action: Th1 to Th2 Immune Deviation

In the context of Type 1 Diabetes, autoreactive Th1 cells recognize the native insulin B (9-23) peptide presented by antigen-presenting cells (APCs). This recognition leads to the secretion of pro-inflammatory cytokines like interferon-gamma (IFN- γ), culminating in the destruction of insulin-producing β -cells.

NBI-6024 was designed to sub-optimally engage the TCR of these pathogenic T-cells. This altered signaling was shown in preclinical studies to inhibit the proliferation of pathogenic Th1 clones.^[1] Instead of inducing a classic Th1 response, **NBI-6024** promotes the differentiation of T-cells into a Th2 phenotype, characterized by the production of regulatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).^{[1][2]} This process, known as immune deviation, was theorized to suppress the endogenous autoimmune response.



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Caption: Proposed mechanism of **NBI-6024** in T-cell immune deviation.

Applications in T-Cell Research

- Studying Altered Peptide Ligand (APL) Engagement: **NBI-6024** can be used as a model APL to investigate how specific amino acid substitutions affect TCR binding, signal transduction, and downstream T-cell fate (activation vs. anergy vs. differentiation).

- Investigating Th1/Th2 Polarization: The compound is an effective stimulus for inducing a Th2-skewed cytokine response from peripheral blood mononuclear cells (PBMCs) or isolated T-cells, particularly from subjects with autoimmune predispositions.^[2] It can be used in parallel with the native insulin B(9-23) peptide to study the signaling pathways that drive Th1 versus Th2 differentiation.
- Preclinical Models of Autoimmunity: In the non-obese diabetic (NOD) mouse model, **NBI-6024** can be used to validate mechanisms of immune regulation and to test combination therapies aimed at suppressing autoimmunity.^[1]^[3]

Experimental Protocols

Protocol 1: Murine T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the ability of **NBI-6024** to inhibit the proliferation of pathogenic, insulin-reactive T-cells isolated from NOD mice.

A. Materials:

- Spleens from pre-diabetic female NOD mice (8-10 weeks old)
- **NBI-6024** Peptide (lyophilized)
- Insulin B (9-23) Peptide (native, positive control)
- Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 µM 2-mercaptoethanol
- Antigen-Presenting Cells (APCs): Irradiated (3,000 rads) splenocytes from NOD mice
- CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit
- 96-well round-bottom plates
- Flow cytometer

B. Method:

- Prepare T-Cells: Isolate splenocytes from NOD mice. Enrich for CD4+ or CD8+ T-cells using a negative selection kit.
- CFSE Labeling: Resuspend enriched T-cells at 1×10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 μ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold cRPMI. Wash cells twice with cRPMI.
- Set Up Co-Culture:
 - Plate 2×10^5 irradiated APCs into each well of a 96-well plate.
 - Add peptides to the designated wells. Suggested concentrations:
 - Native Insulin B(9-23): 10 μ g/mL (Stimulation Control)
 - **NBI-6024**: Titration from 0.1 to 100 μ g/mL
 - No Peptide (Negative Control)
 - For inhibition assays, add the native peptide (10 μ g/mL) along with the titration of **NBI-6024**.
- Add T-Cells: Add 2×10^5 CFSE-labeled T-cells to each well.
- Incubation: Culture plates for 72-96 hours at 37°C, 5% CO₂.
- Analysis: Harvest cells and stain with fluorescently-conjugated antibodies (e.g., Anti-CD4, Anti-CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

Protocol 2: Human Cytokine Release Assay (ELISPOT)

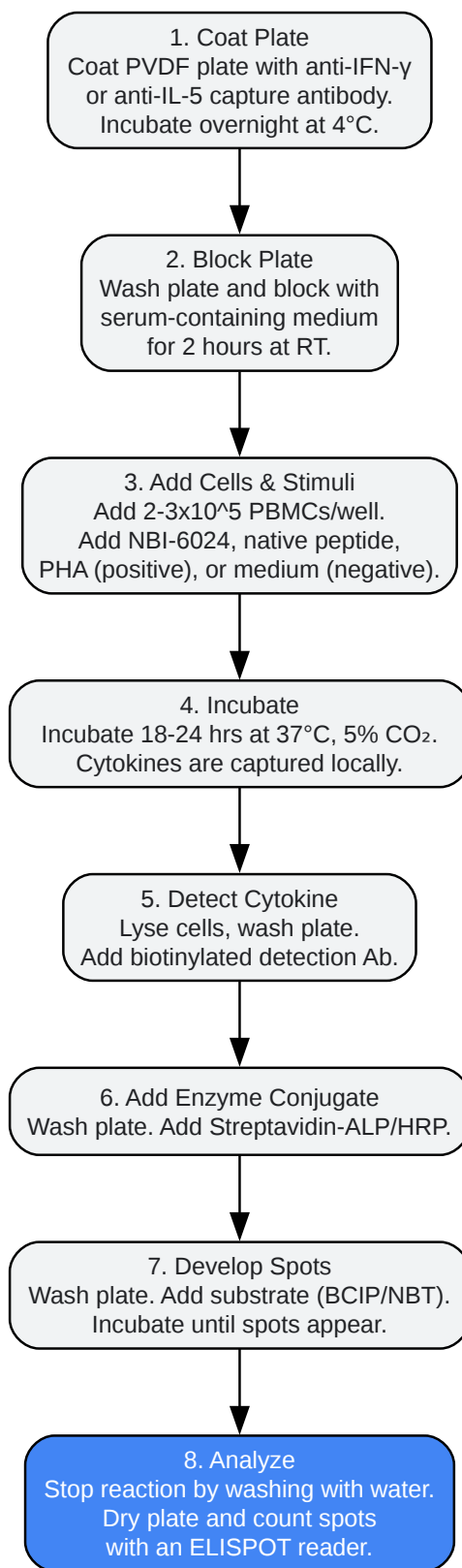
This protocol is adapted from the methods used in the Phase I clinical trial to measure the frequency of cytokine-secreting cells in human PBMCs.^[2]

A. Materials:

- Human IFN- γ and IL-5 ELISPOT kits (containing capture and detection antibodies)

- PVDF-membrane 96-well plates
- Human PBMCs, freshly isolated or properly cryopreserved
- **NBI-6024** Peptide (1 mg/mL stock in DMSO, then diluted in media)
- Insulin B (9-23) Peptide (control)
- PHA or anti-CD3/CD28 (positive control)
- Cell culture medium (negative control)
- Automated ELISPOT reader

B. Workflow:



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Caption: Standard experimental workflow for an ELISPOT assay.

C. Method:

- **Plate Preparation:** Coat ELISPOT plates with capture antibody (anti-IFN- γ or anti-IL-5) according to the manufacturer's instructions. Incubate overnight at 4°C.
- **Blocking:** The next day, wash plates 3 times with sterile PBS. Block plates by adding 200 μ L of cRPMI and incubate for at least 2 hours at room temperature.
- **Cell Plating:** Discard blocking medium. Add $2-3 \times 10^5$ PBMCs in 100 μ L of cRPMI to each well.
- **Stimulation:** Add 100 μ L of 2x concentrated peptide or control stimulus to the appropriate wells. Final concentrations:
 - **NBI-6024:** 10 μ g/mL
 - Native Insulin B(9-23): 10 μ g/mL
 - Positive Control (e.g., PHA at 5 μ g/mL)
 - Negative Control (Medium only)
- **Incubation:** Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
- **Detection:** Wash away cells. Follow the ELISPOT kit manufacturer's protocol for adding the biotinylated detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase), and finally the substrate solution to develop the spots.
- **Analysis:** Stop the colorimetric reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Summary of Quantitative Data

Despite promising preclinical and Phase I immunological data, a large, randomized Phase II clinical trial found **NBI-6024** to be ineffective at preserving β -cell function.[4][5] C-peptide, a byproduct of insulin production, is a key biomarker for β -cell function.[6] The tables below summarize the primary and secondary endpoints from this trial at the 24-month time point.

Table 1: Primary Endpoint - Stimulated Peak C-Peptide Levels at 24 Months[5]

Treatment Group	Dose	Mean Peak C-Peptide (pmol/mL)
Placebo	-	0.54
NBI-6024	0.1 mg	0.59
NBI-6024	0.5 mg	0.57
NBI-6024	1.0 mg	0.48
No statistically significant difference was observed between any NBI-6024 group and placebo.		

Table 2: Secondary Metabolic Endpoints at 24 Months[4]

Treatment Group	Dose	Mean Daily Insulin Dose (IU)	Mean A1C (%)
Placebo	-	47.3 ± 17.6	8.0 ± 2.1
NBI-6024	0.1 mg	47.8 ± 20.4	8.1 ± 2.1
NBI-6024	0.5 mg	57.2 ± 36.5	8.8 ± 3.0
NBI-6024	1.0 mg	51.6 ± 21.8	8.6 ± 2.6
Data presented as mean ± standard deviation. No significant differences were found compared to placebo.			

Table 3: Immunological Response from Phase I Trial[2]

Response Type	Observation
Th1 Response (IFN- γ)	Th1 responses to the native insulin peptide were common in placebo-treated patients but rare in healthy controls. Administration of NBI-6024 significantly and dose-dependently reduced the percentage of patients exhibiting this Th1 response.
Th2 Response (IL-5)	Administration of NBI-6024 led to significant increases in the magnitude of IL-5 responses compared to the placebo group, indicating a shift toward a Th2 phenotype.

Conclusion

NBI-6024 is a well-characterized altered peptide ligand that serves as an excellent research tool for studying T-cell activation pathways. Preclinical and early clinical data support its function as an agent capable of inducing a Th1-to-Th2 immune shift.[1][2] However, the definitive Phase II trial results underscore the significant challenge of translating such immunological effects into clinical benefit for Type 1 Diabetes.[4][5] Researchers using **NBI-6024** should be aware of both its utility in modulating T-cell responses in vitro and its ultimate lack of clinical efficacy.

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